molecular formula C11H11N3O B13876391 (2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone

(2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone

Cat. No.: B13876391
M. Wt: 201.22 g/mol
InChI Key: YMRRLBMCYHBYTO-UHFFFAOYSA-N
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Description

(2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone is a compound that features a pyridine ring substituted with two methyl groups at the 2 and 3 positions and an imidazole ring at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone typically involves the condensation of 2,3-dimethylpyridine-4-carboxaldehyde with 1H-imidazole-5-carboxylic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • (2,3-dimethylpyridin-4-yl)-(1H-pyrazol-5-yl)methanone
  • (2,3-dimethylpyridin-4-yl)-(1H-triazol-5-yl)methanone
  • (2,3-dimethylpyridin-4-yl)-(1H-pyrrolo-5-yl)methanone

Uniqueness

(2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone is unique due to its specific substitution pattern and the presence of both pyridine and imidazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

(2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone

InChI

InChI=1S/C11H11N3O/c1-7-8(2)13-4-3-9(7)11(15)10-5-12-6-14-10/h3-6H,1-2H3,(H,12,14)

InChI Key

YMRRLBMCYHBYTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C)C(=O)C2=CN=CN2

Origin of Product

United States

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